Cas no 2640969-81-7 (4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine)
![4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine structure](https://www.kuujia.com/scimg/cas/2640969-81-7x500.png)
4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine Chemical and Physical Properties
Names and Identifiers
-
- AKOS040709867
- F6619-6108
- 2640969-81-7
- 4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
-
- Inchi: 1S/C20H26N8O/c1-15-13-17-20(21-3-4-28(17)24-15)27-7-5-25(6-8-27)18-14-19(23-16(2)22-18)26-9-11-29-12-10-26/h3-4,13-14H,5-12H2,1-2H3
- InChI Key: ZJCUKTJLZYIWDQ-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1=CC(=NC(C)=N1)N1CCN(C2C3=CC(C)=NN3C=CN=2)CC1
Computed Properties
- Exact Mass: 394.22295748g/mol
- Monoisotopic Mass: 394.22295748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 74.9Ų
4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-6108-1mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-6108-5mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-6108-15mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-6108-10μmol |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-6108-40mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-6108-4mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-6108-2mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-6108-25mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-6108-3mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-6108-20mg |
4-[2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine |
2640969-81-7 | 20mg |
$148.5 | 2023-09-07 |
4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine Related Literature
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
Additional information on 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Comprehensive Analysis of 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine (CAS No. 2640969-81-7)
The compound 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine (CAS No. 2640969-81-7) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a pyrimidine core with a pyrazolo[1,5-a]pyrazine moiety, linked via a piperazine bridge and terminated with a morpholine group. Such intricate architecture positions it as a promising candidate for targeting specific biological pathways, particularly in oncology and central nervous system (CNS) disorders.
Recent advancements in drug discovery have highlighted the importance of kinase inhibitors and GPCR modulators, both of which are areas where 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine may play a role. Researchers are increasingly focusing on compounds that exhibit high selectivity and low off-target effects, a trend reflected in the growing number of publications and patents related to this molecule. Its pyrazolo[1,5-a]pyrazine scaffold, in particular, has been associated with improved pharmacokinetic properties, making it a hotspot for innovation.
From a synthetic chemistry perspective, the preparation of CAS No. 2640969-81-7 involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods are critical for achieving the desired purity and yield, which are essential for preclinical and clinical studies. The compound's solubility and stability under physiological conditions are also key factors under investigation, as they directly impact its bioavailability and therapeutic efficacy.
In the context of current biomedical research, 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is being explored for its potential to address unmet medical needs. For instance, its structural similarity to known EGFR inhibitors and PI3K/mTOR pathway modulators suggests possible applications in cancer therapy. Additionally, its ability to cross the blood-brain barrier opens doors for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, topics that are highly searched in academic and pharmaceutical circles.
The pharmacological profile of CAS No. 2640969-81-7 is another area of intense study. Preliminary data indicate that it may exhibit dual activity as both an agonist and antagonist depending on the target receptor, a property that could be leveraged for personalized medicine approaches. This aligns with the broader industry shift toward precision therapeutics, where compounds like this are tailored to individual patient genotypes and disease subtypes.
Environmental and regulatory considerations are also paramount when discussing 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine. Its biodegradability and ecotoxicity are under scrutiny to ensure compliance with global standards such as REACH and FDA guidelines. These aspects are frequently queried by stakeholders in the pharmaceutical supply chain, emphasizing the need for transparent and data-driven communication.
Looking ahead, the development of CAS No. 2640969-81-7 will likely benefit from advancements in computational chemistry and AI-driven drug design. Virtual screening and molecular docking studies can further elucidate its binding affinities and optimize its structure for enhanced efficacy. Such interdisciplinary approaches are revolutionizing drug discovery, as evidenced by the surge in related publications and conference presentations.
In summary, 4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine represents a compelling case study in modern pharmaceutical research. Its multifaceted applications, coupled with the growing demand for innovative therapeutics, underscore its relevance in both academic and industrial settings. As research progresses, this compound may well emerge as a cornerstone in the treatment of complex diseases, fulfilling the promise of its intricate chemical design.
2640969-81-7 (4-[2-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine) Related Products
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)




